molecular formula C36H41N3O6 B1674760 Lercanidipine, (S)- CAS No. 185197-71-1

Lercanidipine, (S)-

Número de catálogo: B1674760
Número CAS: 185197-71-1
Peso molecular: 611.7 g/mol
Clave InChI: ZDXUKAKRHYTAKV-XIFFEERXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lercanidipine, (S)- is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is the S-enantiomer of lercanidipine, which means it is one of two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the vascular system, leading to vasodilation and a subsequent reduction in blood pressure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-lercanidipine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 1,4-dihydropyridine.

    Cyclization: The intermediate undergoes a cyclization reaction to form the dihydropyridine ring.

    Chiral Resolution: The racemic mixture of lercanidipine is then subjected to chiral resolution to isolate the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-lercanidipine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large reactors are used to carry out the cyclization and chiral resolution steps.

    Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions: Lercanidipine, (S)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.

    Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine forms, and substituted lercanidipine analogs.

Aplicaciones Científicas De Investigación

Antihypertensive Efficacy

Mechanism of Action
Lercanidipine functions by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. It exhibits high vascular selectivity and minimal negative inotropic effects compared to other dihydropyridine calcium channel blockers .

Clinical Studies
Numerous studies have demonstrated the effectiveness of lercanidipine in managing hypertension:

  • Monotherapy Efficacy : In a multicenter study involving 1000 patients with Stage 2 hypertension, lercanidipine (10–20 mg daily) significantly reduced systolic and diastolic blood pressure (SBP/DBP) by 11.0/10.4 mmHg and 13.0/13.0 mmHg, respectively .
  • High-Risk Patients : In patients with higher cardiovascular risk profiles, lercanidipine showed even greater reductions in BP, indicating its effectiveness across different patient demographics .

Nephroprotective Properties

Recent research highlights lercanidipine's nephroprotective effects, particularly in hypertensive models:

  • Renal Function Improvement : Studies on hypertensive rats indicated that lercanidipine improved renal function by reducing glomerular hypertension and proteinuria while enhancing renal morphology .
  • Mechanisms of Action : The nephroprotective effects are attributed to the inhibition of tissue inflammation and oxidative stress, alongside improved nitric oxide bioavailability due to decreased intracellular calcium levels .

Anti-Atherogenic Effects

Lercanidipine has been noted for its anti-atherogenic properties:

  • Preclinical Findings : Research on hypercholesterolemic rabbits revealed that lercanidipine decreased atherosclerotic lesions and inhibited arterial smooth muscle cell proliferation and migration .
  • Clinical Relevance : These findings suggest potential benefits in patients at risk for cardiovascular diseases due to atherosclerosis.

Adverse Reactions

While lercanidipine is generally well tolerated, some adverse effects have been documented:

  • Chylous Ascites Case Study : An 80-year-old female patient developed chylous ascites after increasing her lercanidipine dosage. Although this is a rare reaction, it underscores the need for monitoring when adjusting dosages .

Summary Table of Clinical Applications

ApplicationDescriptionEvidence Source
AntihypertensiveEffective in reducing SBP/DBP in hypertensive patients
NephroprotectiveImproves renal function and morphology
Anti-AtherogenicReduces atherosclerotic lesions
Adverse ReactionsRare cases of chylous ascites reported

Mecanismo De Acción

Lercanidipine, (S)- exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular system. This inhibition prevents the influx of calcium ions, which is necessary for muscle contraction. As a result, the smooth muscles relax, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparación Con Compuestos Similares

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.

    Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-lercanidipine.

    Felodipine: Similar in structure but differs in its pharmacokinetic profile and side effect profile.

Uniqueness: Lercanidipine, (S)- is unique due to its high lipophilicity, which allows for a gradual and sustained release into the bloodstream, providing prolonged antihypertensive effects with fewer side effects. Its enantiomeric purity also contributes to its specific pharmacological profile, making it a preferred choice in certain clinical scenarios.

Propiedades

Número CAS

185197-71-1

Fórmula molecular

C36H41N3O6

Peso molecular

611.7 g/mol

Nombre IUPAC

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1

Clave InChI

ZDXUKAKRHYTAKV-XIFFEERXSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

SMILES isomérico

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

SMILES canónico

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lercanidipine, (S)-;  (S)-Lercanidipine;  (+)-Lercanidipine; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lercanidipine, (S)-
Reactant of Route 2
Reactant of Route 2
Lercanidipine, (S)-
Reactant of Route 3
Reactant of Route 3
Lercanidipine, (S)-
Reactant of Route 4
Reactant of Route 4
Lercanidipine, (S)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lercanidipine, (S)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lercanidipine, (S)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.